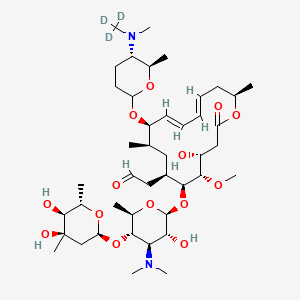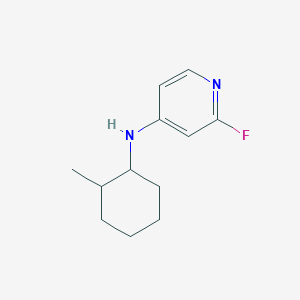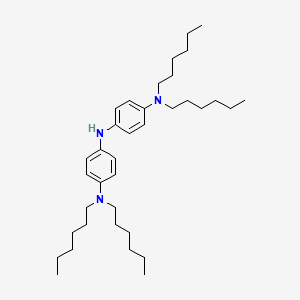
D,L-Cystathionine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D,L-Cystathionine-d4 is a labeled compound and a derivative of homocysteine. It is commonly used as a stable isotope marker in biological science research to track metabolic pathways and reactivity. This compound is characterized by its molecular formula C7H10D4N2O4S and a molecular weight of 226.29 g/mol .
Méthodes De Préparation
The preparation of D,L-Cystathionine-d4 involves the use of isotopically labeled starting materials and chemical reactions. The synthesis generally requires thioalkylation of N-butoxycarbonyl-L-tert cysteine-butyl ester, derived from L-cystine, with tert (2)-2-(butoxycarbonyl)amino-4-iodobutanoic . The specific preparation method can be complex and often requires reference to detailed research literature .
Analyse Des Réactions Chimiques
D,L-Cystathionine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another under specific conditions.
Common reagents and conditions used in these reactions include aqueous acid, water, and organic solvents . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
D,L-Cystathionine-d4 has a wide range of scientific research applications, including:
Mécanisme D'action
D,L-Cystathionine-d4 exerts its effects by acting as a stable isotope marker. It is involved in the transsulfuration pathway, where it is synthesized from homocysteine and serine by cystathionine beta-synthase. The compound is then cleaved into cysteine and α-ketobutyrate by cystathionine gamma-lyase . This pathway plays a crucial role in sulfur metabolism and redox regulation.
Comparaison Avec Des Composés Similaires
D,L-Cystathionine-d4 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Similar compounds include:
L-Cystathionine: An important metabolic intermediate in the L-cysteine transsulfuration pathway.
D4-Cystine: Another stable isotope-labeled compound used in mass spectrometry.
Homocysteine: A precursor in the synthesis of cystathionine and cysteine.
These compounds share similar roles in metabolic pathways but differ in their specific applications and labeling.
Propriétés
Formule moléculaire |
C7H14N2O4S |
|---|---|
Poids moléculaire |
226.29 g/mol |
Nom IUPAC |
2,4-diamino-2-(1,1,2,2-tetradeuterio-2-sulfanylethyl)pentanedioic acid |
InChI |
InChI=1S/C7H14N2O4S/c8-4(5(10)11)3-7(9,1-2-14)6(12)13/h4,14H,1-3,8-9H2,(H,10,11)(H,12,13)/i1D2,2D2 |
Clé InChI |
MJMYLYUUBMQRFM-LNLMKGTHSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])S)C(CC(C(=O)O)N)(C(=O)O)N |
SMILES canonique |
C(CS)C(CC(C(=O)O)N)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one](/img/structure/B13437073.png)


![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,35R)-30-ethoxy-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13437097.png)

![3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13437113.png)
![5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate; (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[N'-hydroxy-N-[(1H-imidazol-1-yl)carbonyl]carbamimidoyl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate](/img/structure/B13437117.png)
![(3E,5E)-6-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hepta-3,5-dien-2-one](/img/structure/B13437119.png)
![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol](/img/structure/B13437121.png)

![6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]](/img/structure/B13437124.png)

![[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate](/img/structure/B13437138.png)

